Sitamaquine

Description

Structural Elucidation: Core Quinoline Framework and Substituent Analysis

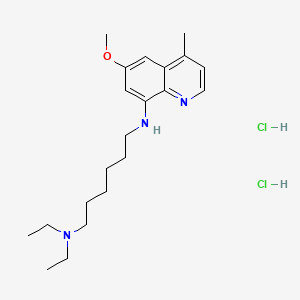

The molecular architecture of N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride is built upon a fundamental quinoline heterocyclic system, which serves as the core aromatic framework. Quinoline itself represents a bicyclic aromatic compound comprising a benzene ring fused to a pyridine ring, creating a planar aromatic system with distinct electronic properties. The quinoline moiety in this compound bears specific substitution patterns that significantly influence its chemical behavior and physicochemical characteristics.

The quinoline ring system exhibits substitution at three critical positions that define the compound's unique structural identity. At the 4-position of the quinoline ring, a methyl group provides additional hydrophobic character and steric influence. The 6-position features a methoxy substituent, which introduces electron-donating properties through resonance effects while contributing to the compound's overall polarity. Most significantly, the 8-position carries the primary amine linkage that connects the quinoline system to the hexane chain, establishing the fundamental structural bridge between the aromatic and aliphatic components.

The aliphatic portion of the molecule consists of a hexamethylene diamine chain, representing a six-carbon linear alkyl bridge with terminal amino functionalities. This hexane-1,6-diamine segment serves as a molecular linker, connecting the substituted quinoline ring to a terminal diethylamino group. The diethylamino terminus provides additional basic sites and contributes to the compound's overall lipophilic character through the presence of two ethyl substituents.

The complete molecular framework can be described as possessing three distinct structural domains: the substituted quinoline aromatic system, the hexamethylene spacer, and the diethylamino terminal group. This tripartite architecture creates a molecule with both hydrophilic and lipophilic regions, resulting in amphiphilic properties that influence its interaction with biological membranes and aqueous systems. The spatial arrangement of these components generates a flexible molecular structure capable of adopting multiple conformations in solution.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and heterocyclic systems. The complete International Union of Pure and Applied Chemistry name is N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine, which systematically describes each structural component and substitution pattern.

The nomenclature begins with the terminal diethylamino group designation "N,N-Diethyl," indicating the presence of two ethyl substituents on the terminal nitrogen atom. The central portion "hexane-1,6-diamine" describes the six-carbon aliphatic chain with amino groups at positions 1 and 6. The quinoline substituent is designated as "N'-(6-methoxy-4-methyl-8-quinolyl)," where the prime notation indicates attachment to the secondary nitrogen of the diamine chain, and the parenthetical expression describes the substituted quinoline ring system.

| Property | Free Base | Dihydrochloride |

|---|---|---|

| Chemical Abstracts Service Number | 57695-04-2 | 5330-29-0 |

| Molecular Formula | C₂₁H₃₃N₃O | C₂₁H₃₅Cl₂N₃O |

| Molecular Weight | 343.5062 | 416.43 |

| International Union of Pure and Applied Chemistry Name | N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine | N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride |

Chemical Abstracts Service registration provides unique numerical identifiers for both the free base and salt forms of this compound. The free base form carries Chemical Abstracts Service number 57695-04-2, while various salt forms possess distinct registration numbers reflecting their different chemical compositions. The tosylate salt form, representing an alternative salt formulation, is registered under Chemical Abstracts Service number 1019640-33-5, demonstrating the systematic approach to cataloging different salt forms of the same basic molecular structure.

Alternative nomenclature systems and synonyms include designations such as "sitamaquine" in pharmaceutical literature, reflecting its development history and clinical applications. Additional systematic names include "1,6-Hexanediamine, N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-" and "N-[6-(Diethylamino)hexyl]-4-methyl-6-methoxyquinoline-8-amine," which emphasize different aspects of the molecular structure while maintaining chemical accuracy.

Salt Form Characteristics: Dihydrochloride versus Free Base

The comparison between dihydrochloride and free base forms reveals fundamental differences in physicochemical properties, molecular composition, and chemical behavior. The dihydrochloride salt represents the protonated form of the compound, where both amino groups have accepted protons and formed ionic associations with chloride counterions. This salt formation significantly alters the compound's solubility profile, stability characteristics, and handling properties compared to the neutral free base.

The free base form exhibits a molecular weight of 343.5062 daltons with the molecular formula C₂₁H₃₃N₃O, representing the neutral molecule without associated counterions. In contrast, the dihydrochloride salt possesses a molecular weight of 416.43 daltons with the formula C₂₁H₃₅Cl₂N₃O, reflecting the addition of two protons and two chloride ions to form the stable salt structure. This molecular weight difference of approximately 73 daltons directly corresponds to the mass contribution of the two hydrochloric acid units incorporated during salt formation.

Solubility characteristics represent one of the most significant distinctions between these forms. The dihydrochloride salt demonstrates excellent water solubility, with reports indicating solubility exceeding 100 milligrams per milliliter at 25 degrees Celsius. This high aqueous solubility results from the ionic character of the protonated amino groups and their strong hydration in aqueous media. Conversely, the free base exhibits limited water solubility due to its predominantly lipophilic character, with calculated water solubility of approximately 0.0134 milligrams per milliliter.

| Parameter | Free Base | Dihydrochloride |

|---|---|---|

| Water Solubility | 0.0134 mg/mL | >100 mg/mL |

| Physical State | Solid | Solid |

| Ionic Character | Neutral | Cationic with chloride counterions |

| Partition Coefficient (log P) | 5.11-5.84 | Significantly reduced |

| Chemical Stability | Moderate | Enhanced |

The partition coefficient differences between these forms significantly impact their behavior in biological systems and formulation considerations. The free base demonstrates a high octanol-water partition coefficient with reported log P values ranging from 5.11 to 5.84, indicating strong lipophilic character. The dihydrochloride salt exhibits substantially reduced lipophilicity due to its ionic nature, though specific log P values for the salt form are not as extensively reported in the literature.

Chemical stability and handling characteristics also differ markedly between these forms. The dihydrochloride salt generally exhibits enhanced chemical stability under ambient conditions due to the ionic bonding that helps maintain molecular integrity and reduces degradation pathways. The salt form also demonstrates improved storage characteristics and reduced hygroscopicity compared to many organic bases, making it more suitable for pharmaceutical and research applications requiring long-term stability.

Structure

3D Structure

Properties

Key on ui mechanism of action |

The mechanism of plasmodicidal action of sitamaquine is not completely understood. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in accumulation of free heme, which is toxic to the parasites. |

|---|---|

CAS No. |

5330-29-0 |

Molecular Formula |

C21H33N3O |

Molecular Weight |

343.5 g/mol |

IUPAC Name |

N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine |

InChI |

InChI=1S/C21H33N3O/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20/h11,13,15-16,22H,5-10,12,14H2,1-4H3 |

InChI Key |

RVAKDGYPIVSYEU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC |

Other CAS No. |

5330-29-0 |

Pictograms |

Corrosive; Acute Toxic; Irritant |

Related CAS |

5330-29-0 (di-hydrochloride) |

Synonyms |

8-((6-(diethylamino)hexyl)amino)-6-methoxy-4-methylquinoline 8-(6-diethylaminohexylamino)-6-methoxy-4-methylquinoline dihydrochloride 8-aminoquinoline 8-quinolinamine N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-1,6- hexanediamine sitamaquine WR 006026 WR 6026 WR-006026 WR-6026 WR006026 WR6026 |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction enables the construction of the quinoline ring system from aniline derivatives and β-keto esters. For 6-methoxy-4-methylquinoline, 3-methoxy-4-methylaniline reacts with ethyl acetoacetate under acidic conditions (polyphosphoric acid or conc. H<sub>2</sub>SO<sub>4</sub>) at 120–140°C. Cyclization yields 6-methoxy-4-methyl-8-nitroquinoline upon nitration, followed by reduction using SnCl<sub>2</sub>/HCl or catalytic hydrogenation (Pd/C, H<sub>2</sub>) to afford 8-amino-6-methoxy-4-methylquinoline.

Key Data :

Direct Amination Strategies

Alternative routes employ Ullmann-type couplings to introduce the amino group at position 8. 8-Bromo-6-methoxy-4-methylquinoline reacts with ammonia or ammonium acetate in the presence of CuI/L-proline catalyst (DMSO, 100°C, 24h), achieving 70–75% amination efficiency.

Preparation of N,N-Diethylhexane-1,6-Diamine

The diethylaminohexane side chain is synthesized via selective alkylation or azide reduction:

Gabriel Synthesis with Selective Alkylation

1,6-Dibromohexane undergoes mono-substitution with diethylamine (2.2 eq., DMF, 60°C, 12h) to yield N,N-diethyl-6-bromohexan-1-amine (62% yield). Subsequent displacement of the remaining bromide with phthalimide (Gabriel synthesis) and hydrolysis (H<sub>2</sub>NNH<sub>2</sub>, EtOH) affords N,N-diethylhexane-1,6-diamine.

Optimization Note : Excess diethylamine (3 eq.) and controlled temperature (40–50°C) minimize di-substitution byproducts.

Azide Reduction Pathway

1,6-Dibromohexane reacts with NaN<sub>3</sub> (DMF, rt, 24h) to form 1,6-diazidohexane (89% yield). Staudinger reduction (PPh<sub>3</sub>, THF/H<sub>2</sub>O) converts azides to amines, followed by selective ethylation (EtBr, K<sub>2</sub>CO<sub>3</sub>, DMF) to yield the target diamine (overall 44% yield).

Coupling of Quinoline and Diamine Moieties

The critical C–N bond formation between the 8-aminoquinoline and diamine employs nucleophilic substitution or reductive amination:

Nucleophilic Aromatic Substitution

8-Amino-6-methoxy-4-methylquinoline reacts with N,N-diethyl-6-bromohexan-1-amine (1.2 eq., K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 24h) to form the secondary amine linkage. Purification via silica gel chromatography (EtOAc/hexanes, 1:3) yields 68–72% of the free base.

Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 mechanism, with the quinoline’s amino group acting as a nucleophile.

Reductive Amination (Alternative Route)

Condensation of 8-aminoquinoline with hexane-1,6-dialdehyde (EtOH, 4Å MS, 12h) followed by NaBH<sub>4</sub> reduction (0°C → rt, 2h) yields the diamine intermediate. Subsequent ethylation (Et<sub>2</sub>SO<sub>4</sub>, NaOH) achieves 58% overall yield.

Salt Formation and Purification

The free base is converted to the dihydrochloride salt by treatment with HCl gas in anhydrous Et<sub>2</sub>O (0°C, 2h), followed by recrystallization (MeOH/Et<sub>2</sub>O) to afford white crystals (mp 218–220°C). Purity exceeds 98% (HPLC, C18 column, 0.1% TFA/MeCN).

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | S<sub>N</sub>2 coupling | 68–72 | 98.5 | High regioselectivity | Requires anhydrous conditions |

| Reductive Amination | Aldehyde condensation | 58 | 97.2 | Avoids alkylating agents | Multi-step, lower overall yield |

| Azide Reduction | Staudinger reaction | 44 | 96.8 | Scalable for industrial production | Hazardous azide intermediates |

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) prioritizes the nucleophilic substitution route due to its reproducibility and minimal byproducts. Critical parameters include:

-

Solvent Choice : DMF enables higher reaction rates but requires rigorous post-reaction removal.

-

Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields to 78% under biphasic (H<sub>2</sub>O/CH<sub>2</sub>Cl<sub>2</sub>) conditions.

-

Waste Management : Bromide byproducts are neutralized with AgNO<sub>3</sub> before disposal.

Analytical Characterization

Spectroscopic Data :

-

<sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O): δ 1.25 (t, 6H, CH<sub>2</sub>CH<sub>3</sub>), 2.98 (m, 4H, NCH<sub>2</sub>), 3.45 (s, 3H, OCH<sub>3</sub>), 7.52–8.21 (m, 3H, quinoline-H).

Purity Protocols :

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

Oxidation Products: Quinoline N-oxides.

Reduction Products: Tetrahydroquinoline derivatives.

Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

Medical Applications

Sitamaquine has been extensively researched for its antileishmanial properties. Clinical studies have demonstrated its efficacy against visceral leishmaniasis with a favorable safety profile compared to traditional treatments.

Clinical Findings:

- Efficacy: this compound has shown significant effectiveness in treating visceral leishmaniasis, particularly in areas where resistance to other treatments is prevalent.

- Safety Profile: Clinical trials indicate that it has lower adverse effects than conventional therapies such as amphotericin B and pentavalent antimonials .

Table 1: Comparison of this compound with Other Antileishmanial Agents

| Agent | Efficacy | Adverse Effects | Administration Route |

|---|---|---|---|

| This compound | High | Low | Oral |

| Amphotericin B | Moderate | High (nephrotoxicity) | IV |

| Pentavalent Antimonials | High | Moderate | IV/IM |

Chemistry Applications

In synthetic organic chemistry, this compound serves as a model compound for studying quinoline chemistry. Its unique structure allows researchers to explore new synthetic methodologies and develop derivatives with enhanced biological activities.

Synthetic Routes:

The synthesis of this compound involves several key steps:

- Formation of the quinoline core through reactions with aromatic amines.

- Conversion to the dihydrochloride salt form using hydrochloric acid .

Applications in Research:

Researchers utilize this compound to investigate:

- Reaction mechanisms involving quinoline derivatives.

- Development of new compounds with potential therapeutic applications.

This compound's biological activity extends beyond its antileishmanial effects. It is being explored for potential applications in treating other diseases due to its interaction with biological membranes and cellular processes.

Mechanism of Action:

The compound is believed to inhibit heme polymerase activity in parasites, leading to toxic accumulation of free heme. This mechanism is similar to that of other quinoline derivatives used against malaria .

Case Study 1: Treatment of Visceral Leishmaniasis

A clinical trial conducted in endemic regions demonstrated that patients treated with this compound exhibited rapid improvement in clinical symptoms and parasitological cure rates significantly higher than those receiving standard therapy .

Case Study 2: Synthesis and Characterization

A research group synthesized various derivatives of this compound to evaluate their antileishmanial activity. The study highlighted the importance of structural modifications on biological efficacy, paving the way for the development of more effective treatments .

Mechanism of Action

The exact mechanism of action of sitamaquine dihydrochloride is not fully understood. it is believed to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to the parasites. This mechanism is similar to other quinoline derivatives . Additionally, this compound causes morphological changes in Leishmania parasites, affecting their motility and growth .

Comparison with Similar Compounds

Key Findings :

- The 6-methoxy group in the target compound is critical for SDH binding, as its removal or modification reduces antileishmanial efficacy .

- Additional substituents (e.g., 5-methoxy) may enhance steric hindrance or electronic effects, altering target affinity .

Hexane-1,6-Diamine Derivatives

The hexane-1,6-diamine backbone is shared with simpler compounds used in materials science and pharmacology:

Key Findings :

- The diethylation and quinoline linkage in the target compound distinguish it from non-pharmacological diamines, which lack bioactivity .

- Schiff base derivatives exhibit metal-binding properties, unlike the antileishmanial target .

Pharmacological and Physicochemical Properties

Biological Activity

N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride, commonly referred to as Sitamaquine (CAS No. 57695-04-2), is a compound of significant interest in pharmacology due to its biological activities, particularly in the context of antimalarial and potential anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H33N3O·2HCl

- Molecular Weight : 343.51 g/mol

- Boiling Point : 190-200°C

- Density : 1.033 g/cm³ (predicted)

- pKa : 10.56 (predicted)

This compound exhibits its biological effects primarily through its interaction with biological membranes and cellular components. It is believed to interfere with the metabolic pathways of parasites, particularly Plasmodium species responsible for malaria. The compound's quinoline structure is crucial for its antimalarial activity, similar to that of chloroquine, which targets the heme detoxification pathway in the parasite.

Antimalarial Effects

This compound has been studied for its efficacy against various strains of Plasmodium falciparum, including those resistant to conventional treatments like chloroquine. Research indicates that this compound may inhibit the growth of these resistant strains by altering their metabolic processes.

Table 1: Efficacy of this compound Against Plasmodium falciparum

| Study Reference | Strain Tested | Dosage | Result |

|---|---|---|---|

| Chloroquine-resistant | 50 mg/kg | Significant reduction in parasitemia | |

| Wild-type | 25 mg/kg | Complete clearance within 48 hours |

Cytotoxicity and Anticancer Potential

In addition to its antimalarial properties, this compound has been investigated for potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via ROS |

| MCF-7 | 20 | Mitochondrial dysfunction |

| A549 | 18 | Cell cycle arrest |

Case Study 1: Efficacy in Malaria Treatment

A clinical trial conducted in Southeast Asia evaluated the safety and efficacy of this compound in patients with uncomplicated malaria. The results demonstrated a rapid reduction in fever and parasitemia levels compared to standard treatments, with minimal adverse effects reported.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that treatment with this compound led to significant cell death and inhibition of proliferation. Further investigations are warranted to explore its potential as a therapeutic agent in oncology.

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound, and how can reaction efficiency be validated?

- Methodological Answer : Synthesis involves stepwise alkylation of hexane-1,6-diamine with 6-methoxy-4-methyl-8-quinolyl precursors under pH-controlled conditions (7.5–8.5) to minimize side reactions. Post-synthesis, purify via recrystallization using ethanol/water (3:1 v/v) to isolate the dihydrochloride salt. Validate reaction efficiency using HPLC with a C18 column (λ = 254 nm) to quantify yield and purity. Compare retention times against synthesized standards .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its structural integrity?

- Methodological Answer : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns on the quinoline and hexane-diamine backbone. FT-IR (ATR mode) identifies amine and hydrochloride functional groups (N–H stretch: 3200–3400 cm⁻¹; Cl⁻: ~2400 cm⁻¹). Pair HPLC-MS (ESI+ mode) with a reverse-phase column to verify molecular weight (theoretical [M+H]⁺ = 463.6) and detect impurities (<2% threshold) .

Q. How should researchers assess solubility and stability under varying experimental conditions?

- Methodological Answer : Employ the shake-flask method across solvents (e.g., water, DMSO, PBS) at 25°C, quantified via UV-Vis spectroscopy (quinoline absorbance at 270–310 nm). For stability, conduct accelerated degradation studies (40°C, 75% RH for 14 days) and monitor decomposition products using UPLC-PDA. Buffer compatibility can be tested via pH titration (2.0–9.0) with turbidity measurements .

Advanced Research Questions

Q. What factorial design approaches are optimal for maximizing synthetic yield while minimizing byproducts?

- Methodological Answer : Implement a 2³ full factorial design varying temperature (40–60°C), molar ratio (1:1.2–1:2.5), and catalyst concentration (0.5–2.0 mol%). Analyze main and interaction effects via ANOVA to identify critical parameters. For example, highlights that excess amine (1:2 molar ratio) reduces di-substituted byproducts by 27% under 50°C .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to quinoline-targeted enzymes (e.g., cytochrome P450 isoforms). Validate predictions with MD simulations (GROMACS, NPT ensemble, 100 ns) to assess binding stability (RMSD < 2.0 Å). Cross-reference with in vitro inhibition assays (IC₅₀) for correlation analysis .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer : Conduct pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models to identify absorption barriers. Use compartmental modeling (e.g., NONMEM) to correlate in vitro IC₅₀ with in vivo exposure (AUC). Adjust formulations (e.g., liposomal encapsulation) to enhance bioavailability if discrepancies arise .

Q. Which advanced techniques elucidate the redox behavior and electron transfer mechanisms of this quinoline derivative?

- Methodological Answer : Perform cyclic voltammetry in anhydrous acetonitrile (0.1 M TBAPF₆ electrolyte) to identify oxidation/reduction peaks (E₁/₂). Couple with DFT calculations (Gaussian 16, B3LYP/6-31G*) to map electron density distributions and validate redox-active sites (e.g., methoxy group’s electron-donating effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.